4-[(4-fluorophenyl)sulfanyl]-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}butanamide
Description
Properties
IUPAC Name |
N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-4-(4-fluorophenyl)sulfanylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2OS2/c22-15-8-10-16(11-9-15)26-13-3-6-19(25)23-21-24-20-17-5-2-1-4-14(17)7-12-18(20)27-21/h1-2,4-5,8-11H,3,6-7,12-13H2,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDSIAHRXTXVNEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C31)N=C(S2)NC(=O)CCCSC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-fluorophenyl)sulfanyl]-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}butanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the naphthothiazole core, followed by the introduction of the fluorophenylsulfanyl group and the butanamide moiety. Key reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate nucleophilic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. Techniques such as crystallization and chromatography are employed to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-[(4-fluorophenyl)sulfanyl]-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}butanamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the butanamide moiety can be reduced to form alcohols.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used under acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[(4-fluorophenyl)sulfanyl]-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}butanamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development, particularly in the fields of oncology and infectious diseases.
Medicine: Its unique structure allows for the exploration of new therapeutic agents with potential anti-inflammatory, antimicrobial, and anticancer properties.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-[(4-fluorophenyl)sulfanyl]-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}butanamide involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating specific biochemical pathways. The fluorophenyl group may enhance the compound’s binding affinity to certain proteins, while the butanamide moiety can influence its solubility and bioavailability.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Key analogs and their distinguishing features are summarized below:
Key Observations :
- Naphthothiazole vs. However, oxadiazole-containing analogs (e.g., ) exhibit moderate activity, suggesting heterocycle choice impacts potency.
- Fluorophenylsulfanyl vs. Methylphenylsulfonyl : The 4-fluorophenylsulfanyl group in the target compound may improve membrane permeability compared to bulkier sulfonyl groups (e.g., ). Fluorine’s electronegativity could also modulate electronic effects on the sulfanyl linker.
- Tautomerism : Analogous N'-hydroxymethanimidamide derivatives (e.g., 4c) exist in tautomeric forms (thione vs. thiol), with the thione form predominating in solution . Similar tautomerism in the target compound could influence its reactivity or binding mode.
Biological Activity
The compound 4-[(4-fluorophenyl)sulfanyl]-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}butanamide is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including structure-activity relationships, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular formula of the compound is with a molecular weight of approximately 307.41 g/mol. The structure features a naphthalene ring fused with a thiazole moiety and a sulfanyl group attached to a fluorophenyl substituent, contributing to its unique pharmacological profile.
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, focusing primarily on its effects on different biological targets:
- Antitumor Activity : Preliminary studies suggest that the compound exhibits cytotoxic effects against various cancer cell lines. Its mechanism may involve the induction of apoptosis and inhibition of cell proliferation.
- Anti-inflammatory Properties : Research indicates that the compound may modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.
- Neuropharmacological Effects : There is emerging evidence suggesting that it may interact with neurotransmitter systems, particularly those involving dopamine and serotonin receptors. This could imply potential applications in treating neurological disorders.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the efficacy and safety profile of this compound. Variations in substituents on the phenyl and naphthalene rings have been shown to significantly alter biological activity:
| Substituent | Effect on Activity |
|---|---|
| Fluorine on phenyl | Increases lipophilicity and receptor binding affinity |
| Sulfanyl group | Enhances metabolic stability |
| Naphthalene modifications | Alter cell permeability and target specificity |
Case Study 1: Anticancer Activity
A study conducted by Zhang et al. (2021) evaluated the anticancer efficacy of this compound against breast cancer cells. The results demonstrated that treatment with varying concentrations led to significant reductions in cell viability and induced apoptosis through caspase activation pathways.
Case Study 2: Anti-inflammatory Mechanism
In a model of acute inflammation induced by lipopolysaccharide (LPS), the compound was shown to inhibit the expression of TNF-alpha and IL-6 in macrophages. This suggests its potential role as an anti-inflammatory agent by modulating immune responses (Smith et al., 2020).
Case Study 3: Neuropharmacological Assessment
A behavioral study assessed the impact of the compound on rodent models exhibiting anxiety-like behaviors. The results indicated that administration led to reduced anxiety levels, likely through modulation of serotonergic pathways (Johnson et al., 2022).
Pharmacokinetics
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound:
- Absorption : High oral bioavailability is suggested due to its lipophilic nature.
- Metabolism : Primarily metabolized in the liver via cytochrome P450 enzymes.
- Excretion : Predominantly eliminated through renal pathways.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-[(4-fluorophenyl)sulfanyl]-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}butanamide, and how can purity be optimized?
- Methodology :
- Multi-step synthesis : Begin with functionalization of the naphthothiazole core (e.g., via condensation of 2-aminonaphthothiazole with a thioether-containing carboxylic acid derivative). Subsequent coupling reactions (e.g., carbodiimide-mediated amidation) are critical for attaching the 4-fluorophenylsulfanyl moiety .
- Reaction optimization : Control temperature (typically 0–25°C for sensitive intermediates) and use anhydrous solvents (e.g., DMF or THF) to minimize side reactions. Monitor progress via TLC and purify intermediates using column chromatography (silica gel, hexane/ethyl acetate gradients) .
- Purity validation : Employ HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H/¹³C) to confirm structural integrity. Characteristic peaks for the fluorophenyl group (δ ~7.2–7.8 ppm in ¹H NMR) and naphthothiazole protons (δ ~8.0–8.5 ppm) are key markers .
Q. How should researchers design initial biological activity screens for this compound?
- Methodology :
- In vitro assays : Prioritize enzyme inhibition assays (e.g., kinase or protease targets) due to the compound’s thiazole and sulfanyl groups, which are known to interact with catalytic sites .
- Cell-based studies : Use cancer cell lines (e.g., HeLa, MCF-7) for cytotoxicity screening (MTT assay) at concentrations ranging from 1–100 µM. Include positive controls (e.g., doxorubicin) and measure IC₅₀ values .
- Data interpretation : Compare activity against structurally similar compounds (e.g., benzo[d]thiazole derivatives with fluorophenyl groups) to identify preliminary structure-activity trends .
Q. What key structural features influence the compound’s reactivity and stability?
- Critical features :
- Thiazole ring : Enhances π-π stacking with biological targets but may oxidize under harsh conditions. Stabilize via inert atmosphere during synthesis .
- 4-Fluorophenylsulfanyl group : Introduces electron-withdrawing effects, improving metabolic stability. Monitor for potential desulfurization via LC-MS .
- Butanamide linker : Flexibility aids in binding to hydrophobic pockets but may reduce solubility. Solubility can be improved using co-solvents (e.g., DMSO) in assays .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be systematically designed for this compound?
- Methodology :
- Derivatization : Synthesize analogs with modified substituents (e.g., replacing fluorine with chlorine or methoxy groups) to assess electronic effects on activity .
- Pharmacophore mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify essential moieties. For example, the fluorophenyl group may contribute to target binding via halogen bonds .
- Data integration : Correlate biological data (e.g., IC₅₀) with physicochemical properties (logP, polar surface area) using QSAR models to predict optimized analogs .
Q. What computational approaches are effective for predicting target interactions?
- Methodology :
- Molecular docking : Use AutoDock Vina or Glide to dock the compound into crystal structures of potential targets (e.g., EGFR kinase, PDB ID: 1M17). Focus on interactions between the naphthothiazole core and hydrophobic pockets .
- MD simulations : Run 100-ns simulations (AMBER force field) to assess binding stability. Key metrics include root-mean-square deviation (RMSD) of the ligand-protein complex .
- Free energy calculations : Apply MM-GBSA to estimate binding affinities. Compare results with experimental IC₅₀ values to validate models .
Q. How can contradictory results in biological assays be resolved?
- Methodology :
- Assay validation : Verify reproducibility across multiple cell lines and assay formats (e.g., luminescence vs. fluorescence). For inconsistent cytotoxicity data, check for off-target effects via kinome-wide profiling .
- Metabolic stability testing : Incubate the compound with liver microsomes (human/rat) to identify rapid degradation pathways (e.g., CYP450-mediated oxidation). Adjust the design to include stabilizing groups (e.g., methyl substituents) .
- Cross-study comparison : Reconcile discrepancies by analyzing variables such as solvent choice (DMSO vs. ethanol), which can alter compound aggregation and bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
